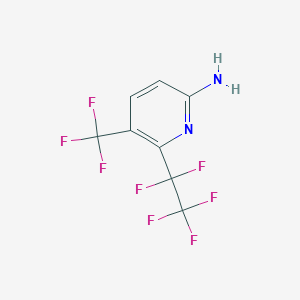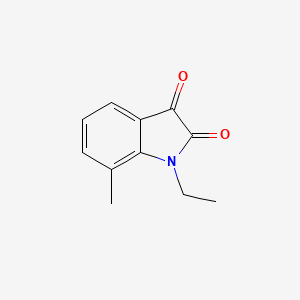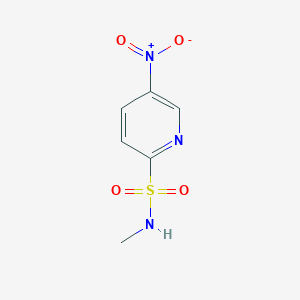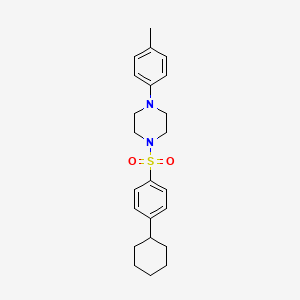
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline is a chemical compound with the following molecular formula:
C13H13Cl2FNO
and a molecular weight of 270.15 g/mol . It belongs to the quinoline family and contains chlorine, fluorine, and nitrogen atoms in its structure.Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline involves several steps. One common method starts with the reaction of 2-chloro-6-fluoroaniline with ethylene oxide to form 2-chloro-3-(2-chloroethyl)-6-fluoroaniline. Subsequently, this intermediate undergoes cyclization to yield the target compound .
Reaction Conditions: The specific reaction conditions for these steps may vary, but they typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: . detailed industrial production processes remain proprietary.
Analyse Chemischer Reaktionen
2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the quinoline ring.
Reduction Reactions: Reduction of the nitro group (if present) could yield an amino derivative.
Oxidation Reactions: Oxidation of the ethyl group could lead to the corresponding carboxylic acid or other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and potential applications in organic synthesis.
- Limited information is available regarding its biological activity or medicinal applications. Further research is needed.
- Its industrial applications remain undisclosed, likely due to its specialized nature.
Wirkmechanismus
The exact mechanism by which 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline exerts its effects is not well-documented. Further studies are necessary to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, researchers may compare this compound with related quinolines or halogenated heterocycles to highlight its uniqueness.
Eigenschaften
CAS-Nummer |
610261-48-8 |
|---|---|
Molekularformel |
C11H8Cl2FN |
Molekulargewicht |
244.09 g/mol |
IUPAC-Name |
2-chloro-3-(2-chloroethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-7-5-8-6-9(14)1-2-10(8)15-11(7)13/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
MJCZKCODBQFSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)

![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)

![2-Thiophenecarboxylic acid, 5-[(2-methylpropyl)thio]-](/img/structure/B12120036.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)



![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
